molecular formula C10H7BrN2O4 B1450774 Ethyl 3-bromo-2-cyano-4-nitrobenzoate CAS No. 1805573-10-7

Ethyl 3-bromo-2-cyano-4-nitrobenzoate

Cat. No. B1450774
M. Wt: 299.08 g/mol
InChI Key: RJXCGBXKXOVBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2-cyano-4-nitrobenzoate (EBCN) is an organic compound that belongs to the family of nitrobenzoates. It is a colorless solid that is soluble in water and organic solvents. It is used in various scientific and industrial applications, including synthesis, spectroscopy, and chromatography. Its unique properties make it a versatile compound for research and experimentation.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-nitrobenzoate is widely used in scientific research, particularly in the fields of spectroscopy, chromatography, and synthesis. It is often used as a reagent in organic synthesis, as it is a versatile compound that can be used to synthesize a wide range of compounds. It is also used as a catalyst in the synthesis of various compounds, including polymers and pharmaceuticals. It is also used as a reagent in spectroscopy, as it can be used to detect and quantify a wide range of compounds. Additionally, it is used in chromatography, as it can be used to separate and identify a wide range of compounds.

Mechanism Of Action

Ethyl 3-bromo-2-cyano-4-nitrobenzoate is a nitrobenzoate, and its mechanism of action is based on its ability to form a covalent bond with a variety of compounds. It is able to form a covalent bond with an alkyl halide, an aromatic compound, or an aryl halide. This covalent bond is formed when the nitrobenzoate group of Ethyl 3-bromo-2-cyano-4-nitrobenzoate is protonated, forming a carbenium ion. This carbenium ion can then react with the other compound, forming a covalent bond.

Biochemical And Physiological Effects

Ethyl 3-bromo-2-cyano-4-nitrobenzoate has been studied extensively for its biochemical and physiological effects. It has been found to have a wide range of effects, including the inhibition of enzymes, the inhibition of cell growth, and the induction of apoptosis. Additionally, it has been found to have an anti-inflammatory effect and to be an antioxidant.

Advantages And Limitations For Lab Experiments

Ethyl 3-bromo-2-cyano-4-nitrobenzoate is an excellent reagent for laboratory experiments, as it is a versatile compound that can be used to synthesize a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that it is a potentially hazardous compound, and proper safety protocols must be observed when using it.

Future Directions

There are a number of potential future directions for research and experimentation with Ethyl 3-bromo-2-cyano-4-nitrobenzoate. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be done into its use as a catalyst in the synthesis of polymers and pharmaceuticals. Additionally, further research could be done into its use in spectroscopy and chromatography. Finally, further research could be done into its potential applications in environmental remediation.

properties

IUPAC Name

ethyl 3-bromo-2-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(13(15)16)9(11)7(6)5-12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXCGBXKXOVBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.